molecular formula C13H11F3N2O2 B8168242 3-Methyl-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)benzoic acid

3-Methyl-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)benzoic acid

Cat. No.: B8168242
M. Wt: 284.23 g/mol
InChI Key: DHZRQNUNXIOZDF-UHFFFAOYSA-N
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Description

3-Methyl-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)benzoic acid is an organic compound that features a trifluoromethyl group, a pyrazole ring, and a benzoic acid moiety. The presence of the trifluoromethyl group imparts unique chemical properties, making it a compound of interest in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)benzoic acid typically involves multiple steps, starting from readily available precursors. The final step usually involves the coupling of the pyrazole derivative with a benzoic acid precursor under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound often employ catalytic processes to enhance yield and selectivity. Catalysts such as palladium or copper complexes are frequently used to facilitate the coupling reactions. Additionally, the use of continuous flow reactors can improve the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce methyl derivatives .

Mechanism of Action

The mechanism of action of 3-Methyl-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)benzoic acid is unique due to its combination of a trifluoromethyl group, a pyrazole ring, and a benzoic acid moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

3-methyl-4-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2/c1-8-4-9(12(19)20)2-3-11(8)10-5-17-18(6-10)7-13(14,15)16/h2-6H,7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZRQNUNXIOZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CN(N=C2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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